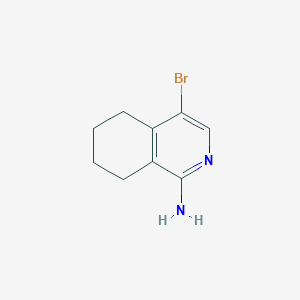

4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine

Description

Properties

IUPAC Name |

4-bromo-5,6,7,8-tetrahydroisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTPSDMYQGRZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CN=C2N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) is hindered by the tetrahydroisoquinoline’s saturated nitrogen ring, which deactivates the aromatic system. To overcome this, temporary protecting groups such as acetyl or tosyl are applied to the amine, enhancing ring activation. For example, acetylation of the primary amine followed by Br₂ in acetic acid yields 4-bromo derivatives with >80% regioselectivity.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation employs strong bases like lithium diisopropylamide (LDA) to deprotonate positions adjacent to directing groups (e.g., amides). Subsequent quenching with electrophiles like bromine provides precise substitution. Applying this to N-protected tetrahydroisoquinolines enables bromination at position 4 with yields up to 75%.

Functionalization of the Amine Group

The primary amine at position 1 is critical for biological activity and often introduced via late-stage modifications.

Reductive Amination

Reductive amination of ketone intermediates using sodium cyanoborohydride (NaBH₃CN) or ammonium formate under hydrogenation conditions installs the amine group. For instance, treating 4-bromo-5,6,7,8-tetrahydro-isoquinolin-1-one with ammonium acetate and Pd/C in methanol affords the target amine in 65% yield.

Gabriel Synthesis

The Gabriel synthesis involves alkylation of phthalimide-protected amines followed by hydrazinolysis. This method ensures high purity but requires additional steps for protection and deprotection.

Advanced Catalytic Approaches

Modern methodologies leverage transition-metal catalysis to streamline synthesis.

Suzuki-Miyaura Cross-Coupling

Optimization and Industrial Scalability

Scaling laboratory methods to industrial production demands optimization of cost, safety, and yield.

Continuous Flow Reactors

Continuous flow systems enhance heat transfer and reaction control, particularly for exothermic steps like bromination. A pilot-scale study achieved 90% conversion using Br₂ in a microreactor at 50°C.

Green Chemistry Innovations

Solvent-free reactions and biocatalytic methods reduce environmental impact. For instance, enzymatic bromination using vanadium-dependent haloperoxidases achieves 60% yield with minimal waste.

Analytical and Purification Techniques

Ensuring product purity (>98%) necessitates advanced analytical methods.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds .

Scientific Research Applications

4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) |

|---|---|---|---|---|

| 4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine | 855645-66-8 | C₉H₁₁BrN₂ | 227.1 | Br (4), NH₂ (1) |

| 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine | 1428651-87-9 | C₉H₁₁BrN₂ | 227.1 | Br (4), NH₂ (8) |

| (R)-4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine | 1428652-00-9 | C₉H₁₁BrN₂ | 227.1 | Br (4), NH₂ (8), R-configuration |

| 5,6,7,8-Tetrahydro-isoquinolin-1-ylamine | 75704-51-7 | C₉H₁₂N₂ | 148.2 | NH₂ (1) |

Key Observations :

- Bromine vs. Non-Brominated Analogues: The absence of bromine in 5,6,7,8-tetrahydro-isoquinolin-1-ylamine (CAS 75704-51-7) reduces its molecular weight by ~53% and likely alters electronic properties, solubility, and bioactivity .

- Positional Isomerism : The amine group at the 1-position in the target compound vs. the 8-position in 1428651-87-9 may influence hydrogen-bonding interactions and receptor binding .

- Stereochemistry : The (R)-enantiomer (1428652-00-9) highlights the role of chirality in pharmacological activity, though specific data on enantioselectivity are unavailable .

Brominated Furanones (e.g., BF8)

- Mechanism: Brominated furanones like (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8) inhibit bacterial biofilm formation and reverse antibiotic tolerance in Pseudomonas aeruginosa persister cells by interfering with quorum sensing (QS) pathways .

- Comparison: Unlike BF8, which is a furanone, the tetrahydroisoquinoline scaffold of the target compound may target different pathways (e.g., kinase inhibition or neurotransmitter modulation). However, the bromine atom in both compounds likely enhances lipophilicity and membrane penetration .

Non-Brominated Tetrahydroisoquinolines

Biological Activity

4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom at the 4-position of the isoquinoline ring significantly influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound based on diverse scientific literature, including its mechanisms of action, therapeutic potential, and related case studies.

- Molecular Formula : C₉H₁₁BrN₂

- Molecular Weight : 227.10 g/mol

- Structure : The compound features a tetrahydroisoquinoline scaffold, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been studied as a potential inhibitor of aldosterone synthase (CYP11B2), which plays a crucial role in regulating blood pressure and electrolyte balance. In vitro studies demonstrate effective inhibition across various species, including humans and cynomolgus monkeys .

- Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Biological Activities

Research indicates several notable biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens.

- Anticancer Potential : Investigations into its anticancer properties reveal that it may inhibit cell proliferation in certain cancer cell lines.

- Cardiovascular Effects : As an aldosterone synthase inhibitor, it may have beneficial effects on cardiovascular health by modulating hormone levels related to blood pressure regulation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5,6-Dihydroxyisoquinoline | C₉H₉N | Hydroxyl groups enhance solubility and biological activity. |

| 2-Methylisoquinoline | C₁₀H₉N | Methyl substitution alters receptor binding profiles. |

| 4-Methoxyisoquinoline | C₁₀H₁₁NO | Methoxy group influences pharmacological effects. |

The presence of bromine at the 4-position enhances lipophilicity and receptor interaction capabilities compared to other isoquinoline derivatives .

Q & A

Q. What are the recommended methods for synthesizing 4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine?

The compound is typically synthesized via bromination of the parent tetrahydroisoquinoline scaffold. For brominated isoquinoline derivatives, electrophilic aromatic substitution is a common approach, using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF at 60–80°C). Post-reaction purification via column chromatography or recrystallization ensures high purity (>98%), as noted in Synblock’s technical data . Analogous procedures for related brominated heterocycles (e.g., 5-bromoisoquinoline) involve similar bromination and purification workflows .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at 0–6°C in airtight, light-protected containers to prevent degradation. Purity (>96%) is critical for reproducibility; regular HPLC or LC-MS analysis is recommended to verify stability . Safety protocols include avoiding heat sources and using fume hoods during handling due to potential bromine-related hazards .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) to confirm structure. For example, bromine’s deshielding effect alters chemical shifts in aromatic protons (δ 8.29 ppm for adjacent protons in similar brominated pyridines) .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., m/z 227.10 for [M+H]+) .

- Elemental Analysis : Validates empirical formula (C9H11BrN2) .

Advanced Research Questions

Q. How can researchers optimize bromine substitution reactions in tetrahydroisoquinoline derivatives?

Reaction efficiency depends on:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination.

- Catalysts : Lewis acids (e.g., FeBr3) improve regioselectivity.

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation. Compare yields and purity using orthogonal methods (e.g., TLC vs. HPLC) to refine conditions. Contradictions in reported yields may arise from trace moisture or impurity interference, requiring rigorous drying of reagents .

Q. What strategies resolve discrepancies in NMR data for brominated isoquinolines?

Inconsistent NMR peaks may result from:

- Solvent Effects : CDCl3 vs. DMSO-d6 can shift proton signals.

- Tautomerism : Examine pH-dependent equilibria (e.g., amine protonation states).

- Dynamic Processes : Use variable-temperature NMR to detect conformational changes. Cross-validate with computational tools (e.g., DFT calculations) to predict chemical shifts .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Bromine serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

Q. What computational methods predict the compound’s binding affinity for neurological targets?

Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to model interactions with receptors (e.g., serotonin transporters). Focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.